REACTION_CXSMILES
|
C(Cl)(=O)C1C=CC=CC=1.[S-:10][C:11]#[N:12].[NH4+].[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([CH3:22])=[C:19]([CH:21]=1)[NH2:20]>CC(C)=O.ClCCl>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([CH3:22])=[C:19]([NH:20][C:11]([NH2:12])=[S:10])[CH:21]=1 |f:1.2|
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Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
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[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(N)C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture is heated
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Type
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TEMPERATURE
|
Details
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under reflux for 15 minutes
|
Duration
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15 min
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the acetone is removed by distillation under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
WASH
|
Details
|
The mixture is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)NC(=S)N)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |